molecular formula C25H22ClN3O4 B2883935 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol CAS No. 904516-14-9

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol

Cat. No.: B2883935
CAS No.: 904516-14-9
M. Wt: 463.92
InChI Key: QSTDIBHWBLCQRZ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step often involves the attachment of the chlorobenzyl group through etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological targets such as kinases or G-protein coupled receptors.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Uniqueness

The uniqueness of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethoxyphenyl and chlorobenzyl groups may enhance its binding affinity to certain biological targets or alter its physicochemical properties.

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-31-22-10-7-15(11-23(22)32-2)19-13-28-25(27)29-24(19)18-9-8-17(12-21(18)30)33-14-16-5-3-4-6-20(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTDIBHWBLCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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